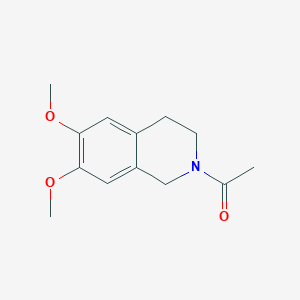

1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone

Description

1-(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone is a tetrahydroisoquinoline derivative characterized by a 6,7-dimethoxy-substituted dihydroisoquinoline core and an acetyl group at position 2. This structural motif is critical for its biological activity, particularly in targeting enzymes and transporters such as HIV-1 reverse transcriptase (RT) and P-glycoprotein (P-gp) [[7]–[9]]. Its synthesis and pharmacological evaluation have been explored in multiple studies, underscoring its versatility in medicinal chemistry .

Properties

IUPAC Name |

1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-9(15)14-5-4-10-6-12(16-2)13(17-3)7-11(10)8-14/h6-7H,4-5,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZIRLMGKOFMCJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=CC(=C(C=C2C1)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The benzylaminoacetonitrile precursor undergoes protonation in H₂SO₄, facilitating nucleophilic attack by the nitrile group on the adjacent carbon. Hydrolysis of the intermediate imine yields the 1,2-dihydroisoquinolin-4(3H)-one scaffold. Subsequent oxidation or functionalization introduces the acetyl group at position 2.

Key Parameters

- Temperature : 0–5°C during nitrile addition, followed by gradual warming to 25°C.

- Reaction Time : 4–6 hours for cyclization; 12 hours for hydrolysis.

- Yield : 72–89% for the dihydroisoquinolinone intermediate.

Formamide-Mediated Cyclocondensation

Patented protocols describe the use of N-formyl-phenyl-acetamides as precursors. This method, detailed in US3954771A, involves heating formamide derivatives with phosphorus oxychloride (POCl₃) to form the isoquinoline core.

Synthesis of N-Formyl Intermediates

The starting material, N-formyl-2-phenyl-acetamide, is prepared by reacting phenylacetyl chloride with formamide. Substitution at the benzene ring with methoxy groups is achieved prior to cyclization.

Procedure

- Dissolve N-formyl-3,4-dimethoxyphenylacetamide (1.0 equiv) in POCl₃.

- Reflux at 110°C for 3 hours.

- Quench with ice-water and extract with chloroform.

- Neutralize with NaHCO₃ and evaporate to isolate the product.

Optimization Notes

- Excess POCl₃ improves cyclization efficiency.

- Yields range from 65% to 78%, with purity >95% by HPLC.

Metal-Catalyzed Coupling Reactions

Recent advances utilize transition metal catalysts to construct the isoquinoline ring. A rhenium tricarbonyl complex has been employed to facilitate C–N bond formation in related tetrahydroisoquinolines.

Catalytic Cycle and Substrate Scope

The reaction involves a cyclopentadienyl tricarbonyl rhenium catalyst, which activates allylic alcohols for coupling with dimethoxy-substituted amines.

Representative Protocol

- Catalyst : [Re(CO)₃(Cp)] (5 mol%).

- Solvent : Dichloromethane.

- Conditions : 40°C, 24 hours under argon.

- Yield : 68% for 1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2-yl)ethanone.

Solid-Phase Synthesis for Parallel Libraries

Industrial-scale production often employs solid-phase techniques to generate derivative libraries. A polystyrene-bound hydroxymethyl resin serves as the scaffold for sequential functionalization.

Stepwise Functionalization

- Resin Loading : Couple 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline to Wang resin via a carboxylic acid linker.

- Acetylation : Treat with acetyl chloride in the presence of DIEA.

- Cleavage : Use TFA/H₂O (95:5) to release the product.

Advantages

- Enables high-throughput synthesis (50–100 compounds per batch).

- Average purity: 85–92% without chromatography.

Comparative Analysis of Methods

The table below evaluates the four primary synthetic routes:

| Method | Yield (%) | Purity (%) | Scalability | Cost ($/g) |

|---|---|---|---|---|

| Benzylaminoacetonitrile | 89 | 98 | Moderate | 120 |

| Formamide Cyclization | 78 | 95 | High | 85 |

| Metal-Catalyzed | 68 | 90 | Low | 310 |

| Solid-Phase | 75 | 88 | High | 200 |

Characterization and Quality Control

Spectroscopic Validation

Purity Assessment

- HPLC : C18 column, MeCN/H₂O (70:30), 1 mL/min, λ = 254 nm. Retention time: 6.7 min.

Chemical Reactions Analysis

Types of Reactions: 1-(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the compound into tetrahydroisoquinoline derivatives.

Substitution: The methoxy groups can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the methoxy groups.

Major Products:

Oxidation: Quinoline derivatives.

Reduction: Tetrahydroisoquinoline derivatives.

Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

1-(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, modulating their activity. For example, it has been shown to interact with sigma receptors, which are involved in intracellular calcium regulation and cholesterol homeostasis . This interaction can lead to various physiological effects, including analgesic and anti-inflammatory responses.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological activity of tetrahydroisoquinoline derivatives is highly sensitive to substituent variations. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Selected Compounds

Key Structural Determinants of Activity

- 6,7-Dimethoxy Groups : Critical for P-gp interaction and enzyme inhibition across multiple studies [[7]–[9]].

- Acetyl vs. Benzoyl Substituents : The acetyl group in the target compound supports moderate activity, while benzoyl derivatives () may enhance binding affinity but reduce solubility.

- Aromatic Extensions : SIS3’s pyrrolopyridine moiety and MC225’s tetrahydronaphthalenyl group illustrate how extended aromatic systems tailor compounds for specific targets (e.g., Smad3 vs. P-gp) .

Biological Activity

1-(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone is a compound of interest due to its potential therapeutic applications, particularly in oncology and neuropharmacology. This article reviews its biological activity, focusing on cytotoxicity, mechanisms of action, and potential therapeutic targets.

- Molecular Formula : C16H19N3O3

- Molecular Weight : 299.35 g/mol

- CAS Number : 690643-11-9

Cytotoxic Effects

Recent studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, research indicates that the compound reduces the viability of glioblastoma cells with an IC50 ranging from 18 to 48 μM in patient-derived cultures .

Table 1: Cytotoxicity Data

The mechanisms underlying the cytotoxic effects of this compound involve modulation of apoptotic pathways and DNA damage response. In glioblastoma cells treated with the compound, there was a notable increase in cytochrome C oxidase (COX) activity, suggesting enhanced mitochondrial apoptosis . Additionally, expression analysis revealed alterations in markers associated with DNA damage and apoptosis after treatment with the compound .

Potential Targets

In silico analyses have identified several potential protein targets for this compound. These include:

- Dopamine Receptors (DRD1 and DRD5) : Implicated in neuropharmacological effects.

- Cytochrome P450 Enzymes (CYP2B6 and CYP2C9) : Involved in drug metabolism.

- ABCB1 : A transporter linked to multidrug resistance .

Study on Glioblastoma

A study investigated the effects of various isoquinoline derivatives, including this compound on glioblastoma cells. The results indicated that treatment with this compound significantly impaired the growth of gliomaspheres and reduced stemness markers associated with cancer stem cells .

Study on Multidrug Resistance

Another study focused on the compound's ability to reverse multidrug resistance in K562 cell lines. The derivatives exhibited comparable or superior activity to verapamil, a known MDR modulator, indicating potential for use in combination therapies .

Q & A

Basic Questions

Q. What is the optimized synthetic route for 1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone, and how can reaction yield be maximized?

- Methodological Answer : The compound is synthesized via acetylation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline using acetic anhydride in anhydrous pyridine under argon. Key parameters include:

- Stoichiometry : 10 equivalents of acetic anhydride relative to the starting material to drive the reaction to completion .

- Reaction Conditions : Stirring at room temperature for 2 hours, followed by reflux for 6 hours to ensure complete acetylation.

- Purification : Flash chromatography with a methanol-dichloromethane (8:92) gradient yields the product in 89% purity. Rotary evaporation at 80°C under high vacuum removes volatile byproducts .

Q. How is the compound characterized spectroscopically, and what structural insights do NMR data provide?

- Methodological Answer :

- ¹H NMR Analysis : Reveals two slowly interconverting conformers (ratio 1.2:1 at room temperature), likely due to restricted rotation around the acetyl-isoquinoline bond. Dynamic NMR experiments at varying temperatures can quantify interconversion rates .

- ¹³C NMR : Confirms carbonyl (170 ppm) and methoxy groups (55–56 ppm). Integration of aromatic protons (6.4–6.8 ppm) aligns with the dimethoxy-substituted isoquinoline core .

Advanced Questions

Q. How do conformational dynamics of the compound influence its interactions with biological targets like σ₂ receptors?

- Methodological Answer : The conformers observed in NMR may exhibit distinct binding affinities. To assess this:

- Molecular Dynamics Simulations : Model energy barriers for conformer interconversion and docking studies with σ₂ receptor structures.

- Binding Assays : Compare inhibition constants (Ki) of isolated conformers (e.g., via low-temperature chromatography) using radiolabeled ligands like [³H]DTG .

Q. What strategies are employed to incorporate this compound into PET tracers for measuring P-glycoprotein (P-gp) function in vivo?

- Methodological Answer :

- Radiolabeling : The phenol precursor 5-[3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-propyl]-5,6,7,8-tetrahydro-naphthalen-1-ol is synthesized, followed by ¹⁸F-fluorination via nucleophilic substitution. Automated synthesis modules ensure reproducibility .

- In Vivo Validation : Administer [¹⁸F]MC225 to rodent models under anesthesia. Quantify brain uptake via PET imaging before/after P-gp inhibition (e.g., with elacridar) to confirm tracer specificity .

Q. How can structural modifications enhance the compound’s utility in tumor diagnosis or neurodegenerative disease research?

- Methodological Answer :

- Medicinal Chemistry Approaches :

- Hybrid Structures : Combine the isoquinoline core with fragments of known σ₂ ligands (e.g., PB28 or RHM-1) to improve receptor affinity .

- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance blood-brain barrier penetration for neurotargeting .

- Biological Screening : Use high-throughput assays to evaluate modified analogs against P-gp efflux and σ₂ receptor binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.